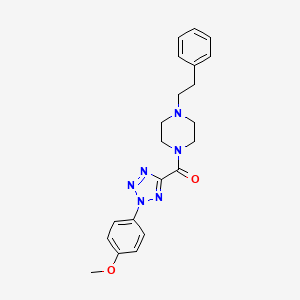
(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(4-phenethylpiperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(4-phenethylpiperazin-1-yl)methanone is a complex organic molecule that features a tetrazole ring, a methoxyphenyl group, and a phenethylpiperazine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound might be studied for its potential as a ligand for various receptors or enzymes. Its structural features suggest it could interact with biological macromolecules in interesting ways.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic effects. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(4-phenethylpiperazin-1-yl)methanone typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of an azide with a nitrile.
Attachment of the Methoxyphenyl Group: This step might involve a nucleophilic aromatic substitution reaction.
Formation of the Piperazine Ring: This can be synthesized through the reaction of ethylenediamine with a suitable dihalide.
Final Coupling: The final step involves coupling the tetrazole and piperazine intermediates under appropriate conditions, possibly using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds would involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions could target the tetrazole ring or the carbonyl group.
Substitution: The piperazine ring can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a hydroxylated product.
作用機序
The mechanism of action of (2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(4-phenethylpiperazin-1-yl)methanone would depend on its specific biological target. Generally, such compounds might act by binding to a receptor or enzyme, thereby modulating its activity. The tetrazole ring could mimic the carboxylate group of natural ligands, while the piperazine moiety could enhance binding affinity through additional interactions.
類似化合物との比較
Similar Compounds
- (2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(4-phenylpiperazin-1-yl)methanone
- (2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(4-benzylpiperazin-1-yl)methanone
Uniqueness
The unique combination of the methoxyphenyl group, tetrazole ring, and phenethylpiperazine moiety in (2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(4-phenethylpiperazin-1-yl)methanone might confer distinct biological activities compared to its analogs. The presence of the phenethyl group could enhance lipophilicity and membrane permeability, potentially leading to improved pharmacokinetic properties.
特性
IUPAC Name |
[2-(4-methoxyphenyl)tetrazol-5-yl]-[4-(2-phenylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-29-19-9-7-18(8-10-19)27-23-20(22-24-27)21(28)26-15-13-25(14-16-26)12-11-17-5-3-2-4-6-17/h2-10H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIMWTMKXOTRSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N3CCN(CC3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


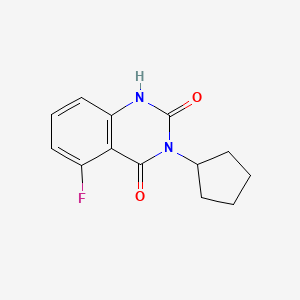
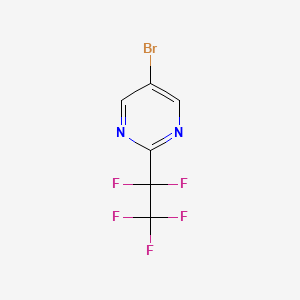
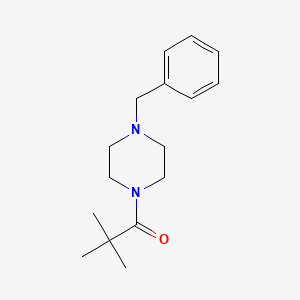
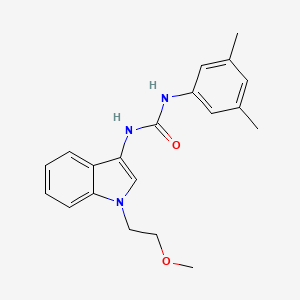
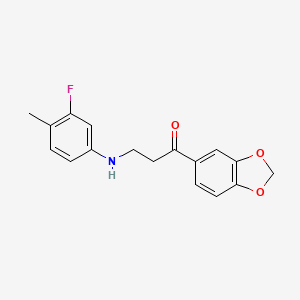
![2-chloro-N-[3-(5-methyl-1H-pyrazol-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2675989.png)
![1-[3-chloro-4-(trifluoromethyl)phenyl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2675991.png)
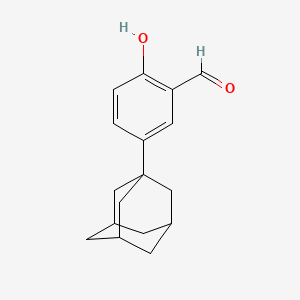
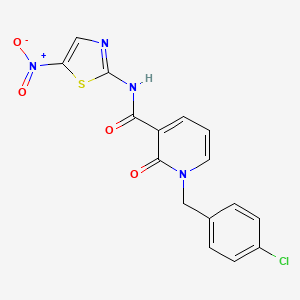
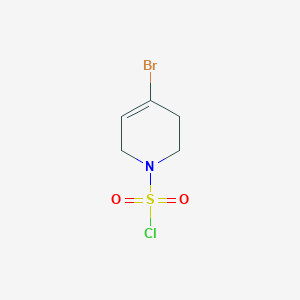
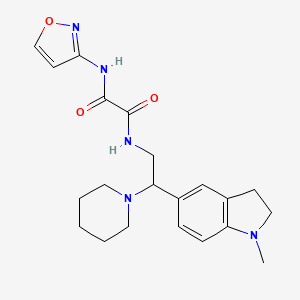
![3-[(4-Chlorophenyl)methyl]-1,3,9-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2675997.png)
